REACTION_CXSMILES
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[Cl:1][C:2]1[C:3]([F:10])=[N:4][C:5](F)=[C:6]([Cl:8])[CH:7]=1.[OH-].[Na+].O.[CH2:14]([OH:17])[CH2:15][OH:16]>>[Cl:8][C:6]1[C:5]([O:16][CH2:15][CH2:14][OH:17])=[N:4][C:3]([F:10])=[C:2]([Cl:1])[CH:7]=1 |f:1.2|
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Name
|
|
Quantity
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12 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC(=C(C1)Cl)F)F
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Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
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C(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was maintained at ~70° C. with agitation for 10 minutes
|
Duration
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10 min
|
Type
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TEMPERATURE
|
Details
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cooled
|
Type
|
CUSTOM
|
Details
|
The insoluble material is removed by filtration
|
Type
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EXTRACTION
|
Details
|
the filtrate extracted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The solid 2-(3,5-dichloro-6-fluoro-2-pyridyloxy) ethanol product was crystallized from hexane
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Type
|
CUSTOM
|
Details
|
recovered in a yield of 9 grams (61 percent of theoretical)
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C(=NC(=C(C1)Cl)F)OCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |